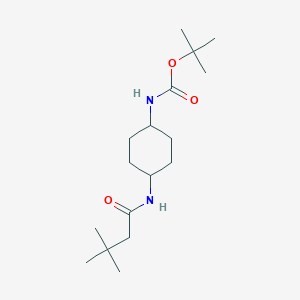
tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexane-1-carboxylate or tert-butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexanecarboxylate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chemical Intermediates
Research on tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate has led to significant advancements in enantioselective synthesis, providing efficient routes to create biologically active compounds and intermediates for pharmaceuticals. For example, an efficient stereoselective synthesis route has been established for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This method demonstrates the versatility and potential of such compounds in synthesizing factor Xa inhibitors, highlighting its role in medicinal chemistry and drug development (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017).
Chemical Synthesis and Mechanistic Insights
Another study focused on the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This research not only provides an efficient synthetic route but also offers insight into the reaction mechanism, contributing to our understanding of complex chemical transformations and the design of new synthetic methodologies (C. Campbell, C. Hassler, S. Ko, M. Voss, M. Guaciaro, P. Carter, R. Cherney, 2009).
Organogelation and Sensory Materials
Further extending the applications of tert-butyl derivatives, research into the organogelation properties of benzothizole modified tert-butyl carbazole derivatives has been explored. These materials can form strong blue emissive nanofibers capable of detecting volatile acid vapors, demonstrating the potential of tert-butyl derivatives in creating chemosensors and fluorescent sensory materials for environmental monitoring and diagnostics (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, R. Lu, 2015).
Advanced Materials and Degradation Studies
The development of cascade biodegradable polymers incorporating tert-butyl groups has also been investigated. These polymers, which degrade through a series of intramolecular reactions, offer new possibilities for medical devices, drug delivery systems, and tissue engineering scaffolds. This research highlights the importance of tert-butyl derivatives in designing materials with unique biodegradation properties, contributing to advancements in biomaterials science and engineering (M. Dewit, E. Gillies, 2009).
Propiedades
IUPAC Name |
tert-butyl N-[4-(3,3-dimethylbutanoylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-16(2,3)11-14(20)18-12-7-9-13(10-8-12)19-15(21)22-17(4,5)6/h12-13H,7-11H2,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEMECXKQMKXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117223 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286263-48-6 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

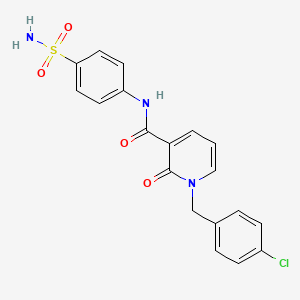

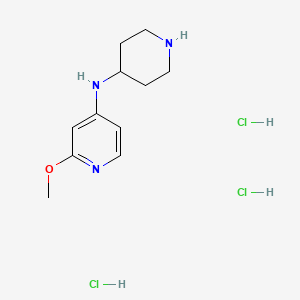
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)
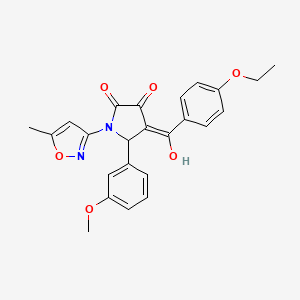
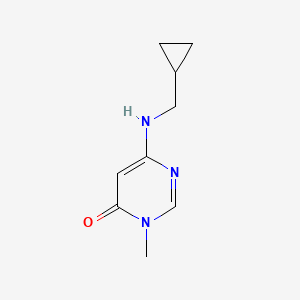
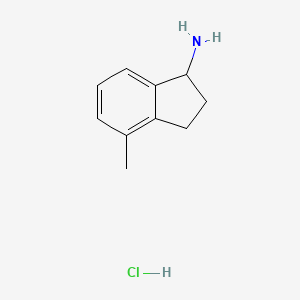
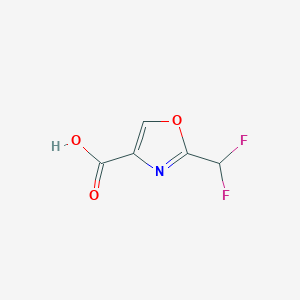
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)
![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)
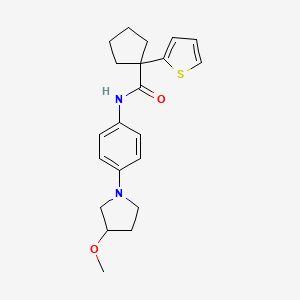
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)